5-Ethoxy-2,2-dimethylpentan-1-ol
Description
5-Ethoxy-2,2-dimethylpentan-1-ol is a branched-chain alcohol featuring an ethoxy substituent at the 5-position and two methyl groups at the 2-position.
Properties
CAS No. |
90724-92-8 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-4-11-7-5-6-9(2,3)8-10/h10H,4-8H2,1-3H3 |
InChI Key |
NJTWRRZNSCTKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylpentan-1-ol can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For instance, the reaction between 2,2-dimethylpentan-1-ol and ethyl bromide in the presence of a strong base like sodium hydride can yield 5-Ethoxy-2,2-dimethylpentan-1-ol .
Industrial Production Methods
Industrial production of 5-Ethoxy-2,2-dimethylpentan-1-ol typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
5-Ethoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism by which 5-Ethoxy-2,2-dimethylpentan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Synthetic Efficiency: Phenoxy-substituted analogs (e.g., Compound 4/44) achieve high yields (90–98%) via optimized protocols, suggesting that electron-rich aromatic substituents may stabilize intermediates .
- Steric Effects: The 2,2-dimethyl groups in the target compound and phenoxy analogs likely reduce nucleophilicity at the hydroxyl group compared to linear-chain alcohols.
- Functional Group Impact: Ethoxy and phenoxy groups enhance thermal stability relative to amino-substituted analogs, which exhibit flammability risks (e.g., 5-(Diethylamino)pentan-1-ol, GHS H227) .
Key Observations:
- Boiling Points: Ethoxy and amino-substituted compounds (e.g., 5-(Diethylamino)pentan-1-ol, 224.3°C) exhibit higher boiling points than linear alcohols due to polar functional groups .
- Safety Profile: Amino-substituted analogs pose higher risks (flammability, irritation) compared to ether- or phenoxy-containing compounds, which show greater stability .
Application-Specific Comparisons
- Pharmaceuticals: Amino-substituted analogs (e.g., 5-(Dimethylamino)pent-2-en-1-ol) are prioritized for drug synthesis due to their nucleophilic and hydrogen-bonding capabilities .
- Material Science: Phenoxy and ethoxy compounds may serve as precursors for polymers or surfactants, leveraging their hydrophobic tails and steric bulk .
- Industrial Use: 5-(Diethylamino)pentan-1-ol’s flammability limits its utility outside controlled environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
